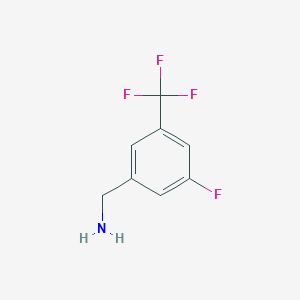

3-Fluoro-5-(trifluoromethyl)benzylamine

説明

Contextualizing Fluorinated Organic Compounds in Academic Research

The introduction of fluorine into organic molecules has become a powerful strategy in modern chemistry, particularly in the fields of medicinal chemistry and materials science. tandfonline.comalfa-chemistry.com The strategic placement of fluorine can dramatically alter a molecule's physical, chemical, and biological properties.

The incorporation of fluorine or fluorine-containing groups like the trifluoromethyl (CF₃) group into organic molecules offers several distinct advantages. Fluorine is the most electronegative element, and its small size allows it to often replace hydrogen without significant steric hindrance. tandfonline.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a compound by preventing enzymatic degradation at that position. tandfonline.comalfa-chemistry.com

Furthermore, the introduction of fluorine can influence a molecule's lipophilicity, which affects its ability to cross cell membranes. researchgate.netbenthamscience.com The powerful electron-withdrawing nature of fluorine can also modulate the acidity or basicity (pKa) of nearby functional groups, a critical factor in drug-receptor interactions. researchgate.net These properties collectively contribute to improved potency, selectivity, and pharmacokinetic profiles of bioactive molecules. nih.gov It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.comwikipedia.org

Benzylamine (B48309) and its derivatives are fundamental structural motifs in organic chemistry and are prevalent in a wide range of biologically active compounds and industrial chemicals. marketresearchfuture.comchemicalbook.com The benzylamine scaffold serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. chemicalbook.com

Research into benzylamine derivatives has been driven by their diverse applications. In the pharmaceutical industry, they are key components in the synthesis of various therapeutic agents. chemicalbook.com For instance, substituted benzylamines have been investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is a target for prostate cancer therapy. nih.gov More recently, novel benzylamine derivatives have been synthesized and evaluated for their antimycotic activity against pathogenic Candida species. nih.gov The adaptability of the benzylamine core allows for systematic structural modifications to optimize biological activity and other properties.

Research Trajectories for 3-Fluoro-5-(trifluoromethyl)benzylamine and its Structural Analogs

The specific combination of a fluorine atom and a trifluoromethyl group on the benzylamine ring, as seen in this compound, represents a deliberate design choice to leverage the benefits of fluorine chemistry. Research involving this compound and its analogs spans multiple disciplines and builds upon a history of related chemical investigations.

The unique properties of this compound make it a valuable tool in several areas of research. In medicinal chemistry, it is used as a building block for the synthesis of complex molecules with potential therapeutic applications. For example, it can be employed to generate trityl-based pro-tags by reacting with activated carboxyl group-containing trityl synthons. sigmaaldrich.cn The presence of both fluorine and a trifluoromethyl group can be exploited to fine-tune the electronic and steric properties of a target molecule, potentially leading to enhanced biological activity.

In the field of materials science, fluorinated compounds are known for their unique properties, such as high thermal stability and chemical resistance. alfa-chemistry.com While specific applications of this compound in materials science are not extensively documented in the provided results, its structural features suggest potential use in the synthesis of specialty polymers or other advanced materials.

The development and application of this compound are part of a broader historical trend in the use of fluorinated reagents in organic synthesis. The synthesis of related compounds, such as N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, involves similar starting materials and reaction principles, highlighting a common strategy in the creation of complex fluorinated molecules. mdpi.com This particular synthesis involves the reaction of 3,5-bis(trifluoromethyl)benzylamine (B151408) with 1-fluoro-2-nitrobenzene (B31998). mdpi.com

Furthermore, the study of pyrazole (B372694) derivatives incorporating a 3,5-bis(trifluoromethyl)phenyl group as potent growth inhibitors of drug-resistant bacteria showcases the utility of this fluorinated moiety in generating bioactive compounds. nih.gov The synthesis of these compounds often starts from 3',5'-bis(trifluoromethyl)acetophenone (B56603). nih.gov The exploration of various substitutions on related scaffolds, such as the comparison between 3-fluoro and 4-fluoro derivatives in pyrazole synthesis, provides valuable structure-activity relationship (SAR) data that can guide future molecular design. nih.gov

Compound Information

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[3-fluoro-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHUUMWSWNPEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369836 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150517-77-4 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150517-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 5 Trifluoromethyl Benzylamine and Its Derivatives

Modern Synthetic Pathways for the Core 3-Fluoro-5-(trifluoromethyl)benzylamine Moiety

The synthesis of the this compound core structure is accessible through various modern chemical transformations. Key precursors include the correspondingly substituted benzonitriles, nitrobenzenes, or benzyl halides, which can be converted to the target amine via reduction or substitution reactions.

Catalytic Hydrogenation Approaches in 3-Fluoro-5-trifluoromethyl-phenylamine Synthesis

Catalytic hydrogenation is a principal method for the synthesis of aromatic amines from nitroaromatic compounds. The precursor, 3-fluoro-5-trifluoromethyl-phenylamine, can be efficiently synthesized via the reduction of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene nih.govlgcstandards.com. This transformation is typically achieved using heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium on alumina (Pd/Al2O3), under a hydrogen atmosphere researchgate.net. The reaction involves the selective reduction of the nitro group to an amine without affecting the fluorine or trifluoromethyl substituents on the aromatic ring. The process is valued for its high selectivity and the clean conversion to the desired aniline derivative researchgate.net.

Similarly, this compound itself can be prepared via the catalytic hydrogenation of 3-fluoro-5-(trifluoromethyl)benzonitrile (B106752) innospk.com. This reaction reduces the nitrile group (-CN) to a primary amine group (-CH2NH2), typically using catalysts like Raney Nickel or palladium-based systems under hydrogen pressure.

Nucleophilic Substitution Reactions in Benzylamine (B48309) Precursor Formation

Nucleophilic substitution reactions provide a versatile route to benzylamine precursors. A common and direct precursor is 3-fluoro-5-(trifluoromethyl)benzyl bromide, which is commercially available chemimpex.comfinetechnology-ind.comcymitquimica.com. The bromine atom in this compound is a good leaving group and can be readily displaced by nitrogen-based nucleophiles. For instance, reaction with ammonia, or a protected ammonia equivalent like sodium azide followed by reduction, can yield this compound.

The principle of nucleophilic aromatic substitution (SNA r) is also relevant for synthesizing precursors. In highly electron-deficient aromatic rings, such as those containing nitro and trifluoromethyl groups, a fluorine atom can act as a leaving group. Studies on related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and 1-fluoro-2-nitrobenzene (B31998) have demonstrated that the fluorine atom is susceptible to displacement by various nucleophiles, including amines mdpi.combeilstein-journals.orgnih.govresearchgate.netnih.gov. This reactivity can be exploited to introduce different functionalities to the aromatic ring, thereby creating diverse precursors for benzylamine synthesis.

Derivatization Strategies for Functionalized this compound Analogues

The primary amine functionality of this compound makes it an excellent starting material for various derivatization reactions, leading to a wide range of functionalized analogues with potential applications in medicinal and materials chemistry.

Synthesis of Schiff Bases from this compound

Schiff bases, or imines, are readily formed through the condensation of primary amines with carbonyl compounds mdpi.com. These compounds are of significant interest due to their diverse applications. The reaction of this compound with various aldehydes leads to the formation of a series of novel Schiff base derivatives.

The synthesis of Schiff bases from this compound is typically achieved by a condensation reaction with a variety of substituted aryl aldehydes. The reaction involves refluxing equimolar amounts of the benzylamine and the respective aldehyde in a suitable solvent, such as ethanol. This process results in the formation of the characteristic imine or azomethine (-CH=N-) bond, with the elimination of a water molecule. A series of fluorine-containing Schiff bases have been successfully synthesized using this method, reacting this compound with aldehydes bearing substituents like chloro, bromo, nitro, and methyl groups.

The structures of newly synthesized Schiff bases are confirmed using various spectral techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).

FTIR Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a strong absorption band in the region of 1616-1669 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration mdpi.com. Concurrently, the characteristic stretching vibrations of the starting materials, such as the N-H bands of the primary amine and the C=O band of the aldehyde, are absent in the product spectrum.

¹H NMR Spectroscopy: In the proton NMR spectrum, a key diagnostic signal is a singlet observed in the range of δ 8.18-8.71 ppm, which corresponds to the proton of the newly formed azomethine (CH=N) group. The aromatic protons of the benzylamine and aldehyde moieties typically appear as multiplets in the range of δ 7.26-7.78 ppm.

Mass Spectrometry (MS): Mass spectrometry provides confirmation of the molecular weight of the synthesized Schiff bases. The molecular ion peak [M+] in the ESI-MS spectrum corresponds to the calculated molecular formula of the target compound.

The table below summarizes the characteristic spectral data for a selection of Schiff base derivatives synthesized from this compound.

| Aldehyde Reactant | Resulting Schiff Base | ¹H NMR (δ ppm, CH=N) | Key IR Bands (cm⁻¹) (C=N, C-F) | Mass Spec. (m/z) |

| 4-Chlorobenzaldehyde | (E)-1-(4-chlorophenyl)-N-(3-fluoro-5-(trifluoromethyl)benzyl)methanimine | 8.18 | ~1645 (C=N), ~1119 (C-F) | 315.71 |

| 4-Bromobenzaldehyde | (E)-1-(4-bromophenyl)-N-(3-fluoro-5-(trifluoromethyl)benzyl)methanimine | 8.71 | ~1640 (C=N), ~1101 (C-F) | 360.14 |

| 4-Nitrobenzaldehyde | (E)-N-(3-fluoro-5-(trifluoromethyl)benzyl)-1-(4-nitrophenyl)methanimine | 8.71 | ~1635 (C=N), ~1108 (C-F) | 326.25 |

| 4-Methylbenzaldehyde | (E)-N-(3-fluoro-5-(trifluoromethyl)benzyl)-1-(p-tolyl)methanimine | 8.36 | ~1650 (C=N), ~1098 (C-F) | 295.29 |

Amidation Reactions with 3,5-Bis(trifluoromethyl)benzylamine (B151408)

The amide bond is a fundamental linkage in chemistry and biology, and developing efficient, environmentally friendly methods for its formation is a significant area of research.

A novel and eco-friendly method for the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been developed through the direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine. mdpi.com This approach is notable for being conducted under solvent-free, metal-free, and catalyst-free conditions. mdpi.com The reaction proceeds by heating an equimolar mixture of the reactants at 140 °C for 24 hours in an open-topped tube, which allows for the removal of water vapor to drive the equilibrium toward amide formation. mdpi.com

This thermal condensation is a practical method performed in air without requiring any special activation or treatment. mdpi.com Despite the innate acidity of the carboxylic acid and the basicity of the benzylamine potentially forming ionized species that can limit thermal condensation, the desired amide was successfully isolated in a moderate yield of 41%. mdpi.com

The resulting fatty acid amide, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, was comprehensively characterized using a suite of analytical techniques to confirm its structure. mdpi.com These methods included Infrared (IR), UV-Vis, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. mdpi.com

The ¹H-NMR spectrum provided clear evidence of the amide bond formation, showing a characteristic doublet at 4.56 ppm for the CH₂N protons and a triplet at 6.02 ppm for the NH proton, while confirming the absence of the initial COOH and NH₂ protons. mdpi.com

Table 1: Spectroscopic Data for N-(3,5-bis(trifluoromethyl)benzyl)stearamide

| Technique | Observed Signals and Peaks |

|---|---|

| ¹H-NMR | 0.86–2.28 ppm (aliphatic chain), 4.56 ppm (d, J = 6.4 Hz, CH₂N), 6.02 ppm (t, J = 5.6 Hz, NH), 7.72 ppm (s, aromatic H), 7.78 ppm (s, aromatic H) mdpi.com |

| IR Spectroscopy | Data confirms the presence of the amide functional group. |

| Mass Spectrometry | Molecular ion peak confirms the expected molecular weight. |

| UV-Vis Spectroscopy | Absorption bands consistent with the aromatic and amide chromophores. |

| Elemental Analysis | Results are in agreement with the calculated elemental composition. |

Formation of Trityl-Based Pro-Tags Utilizing this compound

In the field of combinatorial chemistry, encoding strategies are essential for identifying individual compounds within large libraries synthesized on solid supports. ox.ac.ukeduardbardaji.com Trityl-based tags are used for this purpose, where moieties with different masses encode the sequence of monomers added during a synthesis. ox.ac.uknih.gov

This compound is a valuable building block that may be employed as the amine component to generate these trityl-based pro-tags. The general method involves coupling amines of varying molecular weights to a trityl synthon that contains an activated carboxyl group. ox.ac.uknih.gov This creates a set of unique mass tags. These tags are designed to be stable during the synthesis and subsequent screening assays but can be specifically cleaved for analysis, often by acidic treatment or laser irradiation, and identified by mass spectrometry. ox.ac.ukeduardbardaji.com The use of amines like this compound allows for the creation of a diverse set of tags for encoding in complex combinatorial libraries. ox.ac.uk

Generation of Benzene-1,2-diamine Building Blocks from 3,5-Bis(trifluoromethyl)benzylamine

Substituted benzene-1,2-diamine derivatives are important precursors for a wide range of compounds, including benzimidazoles and other biologically active molecules.

A monosubstituted benzene-1,2-diamine building block, specifically N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, has been successfully prepared in a two-step process. The synthesis starts from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene. The first step is a nucleophilic aromatic substitution, which proceeds in high yield to form the N-substituted nitroaniline intermediate.

The second step involves the reduction of the aromatic nitro group in the N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline intermediate. This transformation is achieved through catalytic hydrogenation. The reduction of the nitroaniline affords the desired N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, also in high yield. The final product was reported to be of sufficient purity for use in further synthetic applications without needing additional purification steps.

Table 2: Synthesis Yields for Benzene-1,2-diamine Building Block

| Step | Reaction | Product | Yield |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | 98% |

| 2 | Catalytic Hydrogenation (Reduction) | N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 97% |

Trifluoromethylation and Fluoroalkylation Methodologies in Context of Fluorinated Benzylamines

The introduction of fluorine and fluorine-containing groups, such as the trifluoromethyl (CF3) group, into organic molecules is a cornerstone of modern medicinal, agricultural, and materials science. researchgate.netnih.gov These modifications can dramatically alter a molecule's physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity. For aromatic amines like this compound, the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring creates a unique electronic and steric profile. The synthesis of such precisely substituted compounds relies on sophisticated and evolving methodologies in organofluorine chemistry, particularly in the areas of trifluoromethylation and the strategic use of fluorinated building blocks.

The direct introduction of a trifluoromethyl group onto an aromatic or benzylic core is a powerful strategy for synthesizing fluorinated benzylamines and their precursors. Historically, methods for trifluoromethylation were often harsh and limited in scope. However, recent decades have seen the development of a diverse toolkit of reagents and catalytic systems that enable this transformation under milder and more versatile conditions. These methods can be broadly categorized by the nature of the trifluoromethyl source: electrophilic, nucleophilic, or radical.

A significant breakthrough has been the development of electrophilic trifluoromethylating reagents, which formally deliver a "CF3+" species to a nucleophilic substrate. nih.gov Reagents such as Togni's reagents (hypervalent iodine compounds), Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts), and others have become indispensable in modern synthesis. researchgate.netnih.gov These reagents can participate in reactions with a wide range of nucleophiles and can also engage in electron-transfer processes to generate trifluoromethyl radicals (CF3•), further expanding their utility. nih.gov The direct trifluoromethylation of arenes and aromatic amines are among the key approaches developed using these advanced reagents. researchgate.netnih.gov

Metal-catalyzed cross-coupling reactions have also emerged as a robust method for forming C-CF3 bonds. For instance, copper-catalyzed protocols can achieve the trifluoromethylation of aryl boronic acids, providing a pathway to trifluoromethylated aromatic compounds that can be further elaborated into benzylamines. nih.gov Similarly, nickel-catalyzed reductive cross-coupling reactions can link aryl halides with trifluoromethyl sources, offering a synthetically simple route that avoids the pre-formation of organometallic reagents and demonstrates high functional group tolerance. organic-chemistry.org

Table 1: Comparison of Modern Trifluoromethylating Reagents

| Reagent Class | Example(s) | Typical Mechanism | Common Substrates |

|---|---|---|---|

| Hypervalent Iodine | Togni's Reagents | Electrophilic, Radical | Alkenes, Alkynes, Ketones, Arenes |

| Sulfonium Salts | Umemoto's Reagents | Electrophilic, Radical | Arenes, Aromatic Amines, Aryl Boronic Acids |

| Trifluoromethyl Sulfoximine | Shibata's Reagent | Electrophilic | Nucleophiles |

| Silyl Reagents | Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic | Aldehydes, Ketones, Imines |

| Sulfonyl Chlorides | Triflyl Chloride (CF3SO2Cl) | Radical | Alkenes, Arenes |

The application of these techniques to imines is particularly relevant for the synthesis of α-trifluoromethyl amines. organic-chemistry.org For example, the Ruppert-Prakash reagent (Me3SiCF3) can be used for the nucleophilic trifluoromethylation of imines to directly furnish the corresponding α-trifluoromethylated amine products. organic-chemistry.org These advanced methods provide chemists with multiple strategic options for incorporating the crucial trifluoromethyl moiety into benzylamine scaffolds.

The target compound, this compound, is itself a prime example of an aryl fluorinated building block. chemicalbook.com It provides a scaffold containing the specific 1,3,5-substitution pattern of fluorine and a trifluoromethyl group, which can be incorporated into larger, more complex molecules. For instance, it can be used in amidation reactions or nucleophilic substitution reactions to construct active pharmaceutical ingredients. mdpi.commdpi.com

The synthesis of these building blocks often begins with even simpler fluorinated precursors. For example, the synthesis of 2,4,6-trifluoro-benzylamine starts from 1,3,5-trifluoro-benzene, which undergoes a series of transformations including lithiation, formylation, and reduction to yield the final product. google.com Similarly, 3-fluoro-4-trifluoromethylbenzonitrile, another important intermediate, can be synthesized from ortho-fluoro benzotrifluoride through a multi-step process involving nitration, reduction, bromination, and cyanation. google.compatsnap.com These examples underscore the modular nature of organofluorine synthesis, where complex fluorinated targets are assembled from a hierarchy of simpler fluorinated building blocks. The commercial availability of a wide array of such building blocks, including fluorinated benzoic acids, anilines, and benzaldehydes, has significantly accelerated research and development in pharmaceuticals and agrochemicals. enamine.netossila.com

Table 2: Examples of Fluorine-Containing Building Blocks in Benzylamine Synthesis

| Building Block | Structure | CAS Number | Synthetic Application |

|---|---|---|---|

| This compound | F-C6H3(CF3)-CH2NH2 | 150517-77-4 | Starting material for complex amides and substituted amines. mdpi.com |

| 3,5-Bis(trifluoromethyl)benzylamine | (CF3)2-C6H3-CH2NH2 | 85068-29-7 | Used to prepare N-substituted diamines and other derivatives. mdpi.com |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | F-C6H3(CF3)-COOH | 161622-05-5 | Precursor for the corresponding benzylamine via reduction of an amide or nitrile. ossila.com |

| 1,3,5-Trifluorobenzene | C6H3F3 | 372-38-3 | Starting material for the synthesis of 2,4,6-trifluoro-benzylamine. google.com |

| 3-Trifluoromethyl-4-fluoroaniline | F-C6H3(CF3)-NH2 | 2357-47-3 | Intermediate in the synthesis of more complex fluorinated aromatics like 3-fluoro-4-trifluoromethylbenzonitrile. google.compatsnap.com |

Pharmacological and Medicinal Chemistry Research Applications

Development of Novel Drug Candidates Incorporating 3-Fluoro-5-(trifluoromethyl)benzylamine Motifs

The this compound moiety is utilized by researchers as a key intermediate in the synthesis of new drug candidates across various therapeutic areas. The presence of the trifluoromethyl group, in particular, can have a major impact on the physical and chemical properties of a molecule, including its lipophilicity and pharmacokinetic profile. chemimpex.comnih.gov

The development of agents for cancer and inflammatory diseases has significantly benefited from the incorporation of fluorinated compounds. nih.gov Researchers have utilized versatile compounds like 2-fluoro-5-(trifluoromethyl)benzylamine, an isomer of the subject compound, in the synthesis of novel drug candidates for anti-cancer and anti-inflammatory purposes. chemimpex.com The fluorinated structure of these benzylamines contributes to the stability and efficacy of the resulting therapeutic compounds. chemimpex.com

The rationale for using such motifs stems from the proven impact of fluorine and trifluoromethyl groups in bioactive molecules. For instance, about 20% of marketed anticancer and antibiotic drugs contain fluorine atoms. nih.gov The introduction of a trifluoromethyl group into a molecule can enhance its anticancer activity. nih.gov This is exemplified by novel synthetic naphthofuran compounds incorporating a bis(trifluoromethyl)phenyl group, which have been shown to inhibit liver tumor growth and induce apoptosis in liver cancer cells like HepG2 and Hep3B. nih.govresearchgate.net Furthermore, some research has focused on the anti-inflammatory properties of fluorinated compounds, noting that molecules with these structures can possess both antioxidant and anti-inflammatory effects. nih.gov

In the field of neurology, the strategic use of fluorine in drug design is particularly valuable for its ability to help molecules cross the blood-brain barrier. eurekaselect.com An analog of the subject compound, 2-fluoro-5-(trifluoromethyl)benzylamine, serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The lipophilic nature of the trifluoromethyl group is a key attribute that can improve a drug's penetration into the central nervous system, a critical factor for treating these conditions. eurekaselect.com

The challenge of antimicrobial resistance has spurred the development of new chemical entities with anti-bacterial and anti-fungal properties. nih.gov Fluorinated compounds are of significant interest in this area. nih.gov Studies on chalcone derivatives substituted with trifluoromethyl and trifluoromethoxy groups have demonstrated their potential as antimicrobial agents. nih.gov

Research has shown that compounds containing a trifluoromethyl group can be effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain fluorinated chalcones showed activity against Escherichia coli and Proteus vulgaris that was several times more potent than the standard drug benzyl penicillin. nih.gov Similarly, these types of compounds have been evaluated for their efficacy against fungal strains such as Candida albicans and Aspergillus niger. nih.gov The inclusion of the this compound scaffold in new molecular designs is therefore a promising strategy in the search for novel antimicrobial drugs. nih.govmdpi.com

Biological Activity Evaluation of this compound Derivatives

The biological impact of derivatives incorporating the this compound motif is assessed through various laboratory tests, particularly those measuring their effect on cell growth and proliferation.

In vitro assays are fundamental to determining the potential of a compound as an anticancer agent. These tests measure a compound's ability to inhibit the growth and spread of cancer cells in a controlled laboratory setting.

The human breast adenocarcinoma cell line, MCF-7, is commonly used to screen compounds for potential anticancer properties. researchgate.netnih.govnih.govsums.ac.ir Research on various fluorinated compounds and derivatives has demonstrated significant antiproliferative activity against MCF-7 cells.

For instance, a series of 3-fluoro β-lactams showed potent in vitro antiproliferative activities in MCF-7 cells, with some compounds exhibiting IC50 values (the concentration required to inhibit 50% of cell growth) in the nanomolar range (10–33 nM). researchgate.net Another study on a ciprofloxacin-chalcone hybrid found that it reduced the viability of MCF-7 cells in a dose-dependent manner, with an IC50 value of 11.5±0.9 μg/mL after 48 hours of treatment. nih.govnih.gov

While specific data for this compound derivatives on the U373 glioblastoma cell line is not detailed in the available research, studies on other compounds demonstrate the methodology. For example, the cytotoxicity of novel benzo[h]quinoline and benzo[h]chromene derivatives has been evaluated against U373 cells, with cell viability determined after 48 hours of incubation with the compounds. researchgate.net Such assays are crucial for determining the efficacy and selectivity of new potential drug candidates.

Below is a table summarizing the antiproliferative activity of various compounds against the MCF-7 cell line as reported in different studies.

| Compound Class/Name | Reported IC50 Value | Cell Line | Source |

|---|---|---|---|

| 3-Fluoro β-lactams (e.g., 9h, 9q, 9r) | 10–33 nM | MCF-7 | researchgate.net |

| Ciprofloxacin Chalcone Hybrid (CCH) | 11.5 ± 0.9 µg/mL (after 48h) | MCF-7 | nih.govnih.gov |

| Auraptene | Effective at 75-200 µM | MCF-7 | sums.ac.ir |

In Vitro Antiproliferative Activity Assays

Assessment on Astrocytoma Brain Tumor Cell Lines (e.g., C6 rat glioma)

Derivatives of this compound have been investigated for their potential anticancer effects. Specifically, a series of Schiff bases derived from this compound were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including the C6 rat glioma cell line, a well-established model for astrocytoma. researchgate.net

The study revealed that certain derivatives exhibited significant dose-dependent inhibitory effects on the growth of C6 glioma cells. Among the synthesized compounds, those labeled as 3e and 3i demonstrated notable activity against all tested cell lines, including C6 glioma. researchgate.net The other compounds in the series generally showed moderate activity. researchgate.net

Table 1: Antiproliferative Activity of Selected Schiff Bases Derived from this compound on C6 Rat Glioma Cells researchgate.net

| Compound | Chemical Name | Activity on C6 Glioma Cells |

| 3e | (E)-N-(2,4-dichlorobenzylidene)-1-(3-fluoro-5-(trifluoromethyl)phenyl)methanamine | Good |

| 3i | (E)-N-(4-(dimethylamino)benzylidene)-1-(3-fluoro-5-(trifluoromethyl)phenyl)methanamine | Good |

Note: The table is based on qualitative descriptions of activity from the cited research. Specific IC50 values were not provided in the source for the C6 glioma cell line.

These findings highlight the potential of the this compound scaffold as a starting point for the design of novel agents targeting astrocytoma.

Receptor Ligand Binding Studies

The 3-fluoro-5-(trifluoromethyl)phenyl moiety, a core component of this compound, is a feature in molecules designed for receptor ligand binding studies, particularly in the field of neuroimaging.

While direct studies on radioligands derived solely from this compound are not extensively documented, the 3-fluoro-5-(trifluoromethyl)phenyl structural motif is incorporated into more complex molecules developed as radiotracers for positron emission tomography (PET) imaging. These radioligands are designed to target specific receptors in the central nervous system, such as the P2X7 receptor (P2X7R) and the metabotropic glutamate receptor 5 (mGluR5), which are implicated in various neurological and psychiatric disorders. nih.gov

The development of such PET tracers is crucial for understanding the physiological and pathological roles of these receptors in the living brain. nih.gov For instance, the synthesis of 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([¹⁸F]FPEB) has been reported as a highly specific PET radiotracer for imaging mGluR5. nih.gov Although not a direct derivative of the benzylamine (B48309), this compound shares the 3-fluoro-5-substituted phenyl ring, underscoring the utility of this substitution pattern in designing brain-penetrant molecules with high affinity for CNS targets.

The introduction of fluorine and trifluoromethyl groups into a molecule can significantly influence its binding affinity and selectivity for a biological target. nih.govmdpi.com In the context of receptor ligand binding, these groups can modulate the electronic properties and conformation of the molecule, leading to more potent and selective interactions.

The trifluoromethyl group, in particular, is known to enhance binding affinity through various mechanisms, including hydrophobic interactions and the formation of strong C-F···H-C hydrogen bonds. mdpi.com Statistical analyses and computational studies have shown that substituting a methyl group with a trifluoromethyl group can, in some cases, lead to a substantial increase in biological activity, driven by favorable electrostatic and solvation energies. nih.gov The strategic placement of a trifluoromethyl group on a phenyl ring, as seen in this compound, can be particularly effective in gaining binding energy. nih.gov

Structure-Activity Relationship (SAR) Investigations

The fluorine and trifluoromethyl groups in this compound are key drivers of its utility in medicinal chemistry, and their impact on biological activity is a central focus of structure-activity relationship (SAR) studies. mdpi.com

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance a molecule's pharmacological profile. nih.govmdpi.commdpi.com The trifluoromethyl group is a strong electron-withdrawing group, which can alter the pKa of nearby functional groups and influence ligand-receptor interactions. mdpi.com This can lead to improved potency and selectivity. mdpi.com

Extensive SAR investigations are typically required to determine the optimal placement of fluorine atoms in a target molecule to improve its biological activity and metabolic stability. mdpi.com The presence of a trifluoromethyl group can also lead to enhanced target binding affinity due to its high electronegativity, which can improve hydrogen bonding and electrostatic interactions with biological targets. mdpi.com

Table 2: General Impact of Fluorine and Trifluoromethyl Groups on Biological Activity

| Functional Group | Key Properties | Impact on Biological Activity |

| Fluorine | High electronegativity, small size | Can block metabolic sites, modulate pKa, alter conformation |

| Trifluoromethyl | Strong electron-withdrawing, lipophilic, metabolically stable | Can enhance binding affinity, improve metabolic stability, increase potency |

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.govmdpi.com The fluorine and trifluoromethyl groups in this compound play a significant role in modulating the lipophilicity of its derivatives. nih.govmdpi.com

The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.govmdpi.com This is a crucial factor for drugs targeting the central nervous system. Improved lipophilicity can contribute to better oral bioavailability. nih.govmdpi.com

Furthermore, the introduction of these fluorinated moieties can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov This increased stability can lead to a longer half-life and improved pharmacokinetic properties of the drug candidate. researchgate.net The strategic combination of both a fluorine atom and a trifluoromethyl group, as seen in this compound, provides a powerful tool for fine-tuning the lipophilicity and bioavailability of novel drug candidates. nih.govmdpi.com

Agrochemical Research and Development Utilizing 3 Fluoro 5 Trifluoromethyl Benzylamine

Synthesis of Crop Protection Agents

3-Fluoro-5-(trifluoromethyl)benzylamine is classified as an aryl fluorinated building block, indicating its primary role as a starting material or intermediate in the synthesis of more complex molecules. google.com Its benzylamine (B48309) functional group is reactive and can be used to form various chemical bonds, making it a versatile component for constructing the core structures of new active ingredients. The synthesis of crop protection agents often involves coupling reactions where a reactive amine, such as this compound, is joined with other molecular fragments to build the final product.

While specific, commercially named herbicides and pesticides synthesized directly from this compound are not extensively detailed in publicly available literature, the utility of similar benzylamine derivatives in agrochemical synthesis is well-documented. For instance, the synthesis of the herbicide Beflubutamid-M involves the reaction of an acid chloride with benzylamine to form the final amide product. This demonstrates a common synthetic pathway where a compound like this compound could be employed.

The amine group of this compound can readily react with acyl chlorides, carboxylic acids, or other electrophilic partners to form stable amide bonds. This is a fundamental reaction in the creation of a wide array of pesticides. The resulting molecule would incorporate the 3-fluoro-5-(trifluoromethyl)phenyl moiety, which is sought after for its ability to enhance biological activity. Research into pyrazine (B50134) compounds for controlling invertebrate pests, for example, involves the synthesis of complex molecules where such benzylamine derivatives are potential reactants.

Enhancing Efficacy and Stability of Agrochemical Active Ingredients

The incorporation of fluorine and trifluoromethyl groups into a molecule is a widely used strategy to enhance the efficacy and stability of agrochemical active ingredients. The trifluoromethyl group, in particular, is found in a significant portion of modern pesticides due to its unique properties.

Key Contributions of the Fluoro- and Trifluoromethyl Groups:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation within the target pest and the environment. This can lead to a longer-lasting effect of the agrochemical.

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity (affinity for fats and oils) of a molecule. This can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, leading to better uptake and higher efficacy.

Binding Affinity: The electronegativity and size of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with the target enzymes or protein receptors in the pest. This can result in higher potency.

By using this compound as a synthetic building block, these beneficial properties are directly integrated into the structure of the new agrochemical, providing a rational approach to designing more effective and stable crop protection solutions.

Research on Fluorinated Fungicides

The development of novel fungicides is a critical area of agrochemical research to combat the emergence of resistant fungal pathogens. Fluorinated compounds play a prominent role in this field. For example, succinate (B1194679) dehydrogenase inhibitors (SDHIs) are a major class of fungicides, and many of the most effective SDHIs, such as Fluopyram, contain fluorinated moieties.

While direct synthesis of a named fungicide using this compound is not specified in the reviewed literature, its structural features make it a highly relevant candidate for research in this area. The synthesis of novel fungicidal compounds often involves creating libraries of related structures to identify those with the highest activity. The 3-fluoro-5-(trifluoromethyl)benzyl moiety could be incorporated into various fungicide scaffolds, such as pyrazoles, pyridines, or thiazoles, to investigate its impact on antifungal efficacy. The established importance of fluorination in leading fungicides underscores the potential of this building block for the discovery of new and effective fungal control agents.

Applications in Materials Science and Supramolecular Chemistry

Development of Advanced Materials

As a fluorinated aryl building block, 3-Fluoro-5-(trifluoromethyl)benzylamine holds potential for incorporation into various advanced materials. sigmaaldrich.cn The presence of C-F bonds is known to impart desirable characteristics such as thermal stability, chemical inertness, and hydrophobicity.

While direct studies detailing the use of this compound in specific polymers are not prevalent, the utility of its structural analogs is well-documented. For instance, related fluorinated aromatic compounds are employed in the creation of advanced polymers and coatings. chemimpex.comchemimpex.com The incorporation of the 3-fluoro-5-(trifluoromethyl)phenyl moiety into a polymer backbone, either as a monomer or a pendant group, can enhance material properties.

The amine group of this compound provides a reactive site for polymerization reactions, such as the formation of polyamides or polyimides. The resulting polymers are expected to exhibit:

Improved Chemical Resistance: The strong carbon-fluorine bonds can protect the polymer from chemical attack. chemimpex.com

Enhanced Durability and Thermal Stability: The trifluoromethyl group is known to increase the thermal stability of polymers.

Modified Surface Properties: The fluorinated groups can lead to low surface energy coatings that are hydrophobic and oleophobic.

A related compound, 2-Fluoro-5-(trifluoromethyl)benzylamine, is noted for its role in developing advanced materials, including polymers and coatings, where its fluorinated structure imparts chemical resistance. chemimpex.com Similarly, 3-Fluoro-5-(trifluoromethyl)benzonitrile (B106752), which shares the same substituted aromatic ring, is applied in creating materials with improved durability and resistance. chemimpex.com These examples underscore the potential of the 3-Fluoro-5-(trifluoromethyl)phenyl scaffold in materials development.

Currently, there is no specific information available from the search results detailing the application or study of this compound in the field of liquid crystals.

Supramolecular Self-Assembly Studies

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking, hydrophobic forces) to construct well-defined, higher-order structures from smaller molecular components. The distinct features of this compound—a hydrogen-bonding amine group, an aromatic ring for π-stacking, and fluorinated substituents to modulate interactions—make it an interesting candidate for self-assembly studies.

The self-assembly of small organic molecules into ordered nanostructures like nanotubes is a significant area of research. This process is often driven by a combination of directional hydrogen bonds and π-π stacking interactions. While direct self-assembly of this compound into nanotubes has not been reported, studies on other amino acid and peptide derivatives demonstrate the feasibility of this approach.

For example, aromatic dipeptides are known to self-assemble into well-defined nanotubes, a process driven by hydrogen bonding between the peptide backbones and aromatic interactions. researchgate.net The fundamental principles governing this assembly can be applied to benzylamine (B48309) derivatives. The primary amine group (-CH₂NH₂) of this compound can act as a hydrogen bond donor and acceptor, while the phenyl ring can participate in π-π stacking. The fluorine and trifluoromethyl groups would further influence the assembly by modifying the electronic nature of the aromatic ring and introducing specific hydrophobic or fluorous interactions, potentially leading to novel nanotubular architectures with tailored properties.

The design of synthetic host molecules that can selectively bind to guest molecules is a cornerstone of supramolecular chemistry. The structural elements of this compound make it a candidate for integration into larger host systems designed for molecular recognition.

The selective recognition and binding of biologically relevant molecules like caffeine (B1668208) is a key research objective. Successful artificial receptors for caffeine often utilize a combination of hydrogen bonding and π-π stacking to interact with the guest molecule. For instance, water-soluble peptide-porphyrin conjugates have been shown to bind caffeine with high affinity in aqueous solutions, where recognition involves both stacking with the porphyrin ring and metal coordination. nih.gov

Another strategy involves creating molecularly imprinted polymers (MIPs) that contain cavities specifically shaped to bind a target molecule. In one study, a polymer was synthesized using acrylamide (B121943) as a functional monomer around a caffeine template, resulting in a material capable of selectively extracting caffeine. researchgate.net

While not a standalone receptor, this compound could be incorporated as a key recognition component within a larger synthetic host. The benzylamine moiety can provide a scaffold and a hydrogen-bonding site. The electron-deficient aromatic ring, influenced by the -F and -CF₃ groups, could engage in favorable π-π stacking interactions with the electron-rich purine (B94841) ring system of caffeine.

Host-Guest Interactions within Self-Assembled Systems

Interactions with Metal Oxides (e.g., Selenium Oxide Nanocomposites)mdpi.com

The surface functionalization of metal oxide nanoparticles, such as selenium oxide (SeO₂) nanocomposites, with organic ligands is a critical strategy for modulating their physicochemical properties and enhancing their performance in various material science applications. rsc.orgchemimpex.com While direct studies on the interaction between this compound and selenium oxide nanocomposites are not extensively documented in publicly available literature, the principles of coordination chemistry and surface science allow for a detailed projection of their potential interactions. The unique electronic and steric characteristics of this compound suggest it could serve as an effective surface ligand for selenium oxide nanoparticles. nih.gov

The primary mode of interaction is anticipated to be a Lewis acid-base reaction between the lone pair of electrons on the nitrogen atom of the benzylamine's primary amine group and the Lewis acidic sites on the selenium oxide surface. nih.gov This interaction would lead to the capping of the selenium oxide nanoparticles with the benzylamine derivative, a common strategy to improve the stability and dispersibility of nanoparticles in various media. rsc.orgproquest.com The formation of Se-N bonds through physical adsorption or chemisorption is a known mechanism in the functionalization of selenium nanoparticles. rsc.org

The presence of the fluorine and trifluoromethyl substituents on the aromatic ring is expected to significantly influence this interaction. Both are strong electron-withdrawing groups, which would decrease the electron density on the benzene (B151609) ring and, through inductive effects, on the benzylic carbon and the nitrogen atom. This reduction in electron density on the amine nitrogen would render it a weaker Lewis base compared to an unsubstituted benzylamine. Consequently, the binding energy of the amine to the selenium oxide surface might be modulated.

Furthermore, these fluorinated groups can alter the surface energy and hydrophobicity of the resulting nanocomposite. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and thermal stability of organic molecules. nih.gov When anchored to a selenium oxide nanoparticle, it could create a more hydrophobic surface, which could be advantageous for applications requiring dispersion in non-polar solvents or for creating specific interfaces in composite materials.

The functionalization of selenium oxide nanoparticles with this compound can be expected to alter several key properties of the nanocomposite material. A hypothetical representation of these changes is detailed in the interactive data table below.

Interactive Data Table: Projected Properties of Functionalized Selenium Oxide Nanocomposites

| Property | Unfunctionalized SeO₂ Nanoparticles | Functionalized with this compound | Rationale for Change |

| Average Particle Size (nm) | 100-200 | 110-220 | The organic capping layer adds to the hydrodynamic radius of the nanoparticles. rsc.org |

| Surface Charge (mV) | -25 to -35 | +20 to +30 | The protonation of the surface amine groups in neutral or acidic media would impart a positive surface charge. |

| Dispersion Stability in Toluene | Low | High | The hydrophobic nature of the trifluoromethyl groups enhances dispersibility in non-polar organic solvents. nih.gov |

| Thermal Stability (°C) | ~250 | ~300 | The inherent thermal stability of the C-F bonds in the ligand can increase the overall thermal resistance of the nanocomposite. nih.gov |

In-Depth Theoretical Analysis of this compound Remains to be Conducted

Despite the importance of fluorinated benzylamine derivatives in various fields of chemical research, a specific and detailed public-domain theoretical and computational analysis of the compound this compound is not currently available.

While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the structural and electronic properties of molecules, and have been applied to various substituted benzylamines and their derivatives, a focused study on this compound with specific data on its optimized structure, electronic characteristics, and electrostatic potential has not been found in a thorough review of scientific literature.

Theoretical investigations on similar molecules, such as derivatives of 3,5-bis(trifluoromethyl)benzylamine (B151408), have been performed. These studies typically employ DFT to explore molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) to understand their reactivity and interaction capabilities. However, the precise influence of the 3-fluoro and 5-trifluoromethyl substitution pattern on the benzylamine core of the title compound requires a dedicated computational study.

Consequently, without available research data, it is not possible to provide a scientifically accurate and detailed analysis for the following aspects of this compound as requested:

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on 3-Fluoro-5-(trifluoromethyl)benzylamine and Derivatives

Molecular Electrostatic Potential (MEP) Mapping

The generation of accurate data for these specific subsections necessitates original computational research, which is beyond the scope of this response. Extrapolating data from related but distinct molecules would lead to scientifically unsound and misleading information.

Further research in the field of computational chemistry is required to elucidate the specific theoretical and electronic properties of this compound. Such studies would provide valuable insights for its potential applications and for a deeper understanding of structure-property relationships in fluorinated aromatic amines.

Vibrational Spectroscopy Simulations (e.g., Theoretical Raman and IR Spectra)

The simulation of infrared (IR) and Raman spectra provides a theoretical fingerprint of a molecule's vibrational modes. These simulations are crucial for interpreting experimental spectra and understanding the molecule's structural characteristics. The process involves optimizing the molecule's geometry to its lowest energy state and then calculating the vibrational frequencies and their corresponding intensities.

Although specific simulated spectral data for this compound is not available, a hypothetical table of expected vibrational modes and their assignments is presented below to illustrate the type of information such a study would yield. The frequency ranges are based on known characteristic vibrations of functional groups present in the molecule, such as C-F, C-H, N-H, and the benzene (B151609) ring.

Table 1: Hypothetical Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | 3300-3500 | Symmetric and asymmetric stretching of the amine group. |

| C-H stretch (aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C-H stretch (aliphatic) | 2850-2960 | Stretching of the carbon-hydrogen bonds in the CH₂ group. |

| C=C stretch (aromatic) | 1450-1600 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| N-H bend | 1550-1650 | Bending (scissoring) motion of the amine group. |

| C-F stretch | 1000-1400 | Stretching of the carbon-fluorine bonds in the CF₃ group and on the ring. |

| C-N stretch | 1020-1250 | Stretching of the carbon-nitrogen bond. |

Quantum Descriptors and Global Reactivity Analysis

Quantum descriptors are theoretical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity and stability. These descriptors are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's kinetic stability.

Global reactivity descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide insight into the molecule's tendency to accept or donate electrons in a chemical reaction.

As no specific published data exists for this compound, a table of hypothetical quantum descriptors is provided below to demonstrate what a computational analysis would reveal. These values are illustrative and would need to be confirmed by dedicated quantum chemical calculations.

Table 2: Hypothetical Quantum Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Significance |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV | Measures the resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity (ω) | χ² / (2η) | 2.79 eV | Index of the overall electrophilic nature of the molecule. |

Catalysis and Reaction Mechanism Studies

Investigation of Reaction Mechanisms Involving 3-Fluoro-5-(trifluoromethyl)benzylamine

Detailed experimental studies on the specific reaction mechanisms of this compound are not extensively documented in publicly available research. However, the compound is recognized as an aryl fluorinated building block, utilized in the synthesis of more complex molecules such as trityl-based pro-tags sigmaaldrich.cn. The reactivity of the molecule can be inferred from the fundamental principles of organic chemistry and studies on related benzylamine (B48309) derivatives mdpi.comrsc.orgnih.gov.

Reactions involving this compound can be centered on two main parts of the molecule: the nucleophilic amino group and the aromatic ring. The benzylamine moiety can participate in reactions such as nucleophilic substitution, as demonstrated in its reaction with 1-fluoro-2-nitrobenzene (B31998) to form N-substituted nitroanilines mdpi.com.

Electrophilic Substitution Pathways

The susceptibility of the benzene (B151609) ring in this compound to electrophilic aromatic substitution (EAS) is significantly influenced by the substituents attached to it. The ring contains three substituents: a fluorine atom, a trifluoromethyl group, and a CH₂NH₂ (aminomethyl) group.

Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov It deactivates the aromatic ring, making it less reactive toward electrophiles. nih.govvaia.com The deactivation primarily affects the ortho and para positions, making the -CF₃ group a meta-director. vaia.comyoutube.com

Aminomethyl Group (-CH₂NH₂): Unlike an aniline, where the amino group is directly attached to the ring and its lone pair can participate in resonance, the insulating -CH₂- group in benzylamine prevents the nitrogen's lone pair from delocalizing into the ring. quora.com Therefore, the -CH₂NH₂ group does not act as a strong activating group. Its effect on the aromatic ring is primarily a weak inductive one.

Considering the combined effects of these substituents on this compound, the aromatic ring is heavily deactivated due to the presence of two strong electron-withdrawing groups (-F and -CF₃). This makes electrophilic aromatic substitution reactions on this ring challenging to achieve. The substitution pattern would be dictated by a complex interplay of these directing effects, though specific experimental data on this compound is scarce.

Role of 3,5-Bis(trifluoromethyl)phenyl Group in Organocatalysis

While this compound is a valuable building block, the closely related 3,5-bis(trifluoromethyl)phenyl moiety is a cornerstone in the field of organocatalysis. This "privileged" structural motif is frequently incorporated into catalysts, particularly hydrogen-bonding thiourea (B124793) derivatives, to enhance their performance. nih.govyoutube.comjst.go.jp

The primary function of the 3,5-bis(trifluoromethyl)phenyl group is to increase the acidity of the N-H protons on the thiourea catalyst through its potent electron-withdrawing effects. nih.gov This enhanced acidity strengthens the hydrogen bonds formed between the catalyst and the substrate, leading to more effective activation and stabilization of transition states. youtube.com

Design and Application of Hydrogen-Bonding Thiourea Organocatalysts

The development of thiourea organocatalysts has become a significant area of asymmetric synthesis. These catalysts operate through non-covalent interactions, primarily double hydrogen bonding, to activate substrates. quora.com The design often involves attaching two 3,5-bis(trifluoromethyl)phenyl groups to a thiourea core, as seen in the widely used Schreiner's thiourea. youtube.com

Key features of these catalysts include:

Strong Hydrogen-Bonding: The electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups make the thiourea N-H protons more acidic, enabling strong double hydrogen-bond donation to activate electrophilic substrates (e.g., carbonyls). youtube.comquora.com

Structural Rigidity: The aromatic groups help to create a well-defined and rigid chiral environment when chiral components are also included in the catalyst structure. quora.com

Non-covalent Interaction: The catalysis proceeds under mild and nearly neutral conditions, tolerating a wide range of functional groups. quora.com

Research has demonstrated that the privileged nature of this group is also due to the involvement of its ortho C-H bond in the binding event with Lewis-basic sites on the substrate, further contributing to the organization of the catalyst-substrate complex. nih.govlibretexts.org

Enhanced Catalytic Activity and Selectivity

The incorporation of the 3,5-bis(trifluoromethyl)phenyl motif is a proven strategy for boosting the activity and stereoselectivity of organocatalysts. The enhanced acidity of the thiourea N-H protons leads to a more effective "partial protonation" of the substrate, lowering the energy of the transition state for the desired reaction pathway. quora.com

Numerous studies have highlighted the superior performance of catalysts bearing this group in a variety of asymmetric reactions. For example, in the dearomatization of diazaheterocycles, a thiourea catalyst featuring a 4-bromo-3,5-bis(trifluoromethyl)phenyl group provided high yield and enantioselectivity (90% ee). mdpi.com This high performance was attributed to the increased acidity of the N-H group and potential π-π stacking interactions involving the aryl fragment. mdpi.comnih.gov This moiety is crucial for enhancing both catalytic activity and selectivity in thiourea-based systems. libretexts.org

The table below summarizes the impact of the 3,5-bis(trifluoromethyl)phenyl group on catalyst performance in a representative reaction.

| Catalyst Feature | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Source |

| Thiourea with 4-bromo-3,5-bis(trifluoromethyl)phenyl group | 2-Acylphthalazinium ion | Asymmetric Dearomatization | 84 | 90 | mdpi.com |

| Thiourea with less electron-withdrawing groups | 2-Acylphthalazinium ion | Asymmetric Dearomatization | Lower | 7-87 | mdpi.com |

Advanced Analytical Research Methodologies

Application of 3-Fluoro-5-(trifluoromethyl)benzylamine as a Reagent in Analytical Methods

As a fluorinated benzylamine (B48309), this compound holds potential as a derivatizing agent to enhance detection in analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry. The primary amine group allows for reaction with various functional groups, while the trifluoromethyl group provides a distinct signal for sensitive and selective detection.

In a broader context, benzylamines are utilized in chemical derivatization to improve the analysis of various compounds. For instance, derivatization with benzylamine has been shown to enhance the mass spectrometric detection of compounds like (5R)-hydroxytriptolide in human plasma. mdpi.com This suggests that this compound could be similarly employed to tag molecules of interest, thereby improving their ionization efficiency and detection limits in mass spectrometry-based analyses.

Furthermore, fluorinated reagents are widely used in analytical chemistry. For example, 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide is used as an ester exchange reagent for the analysis of triglycerides by GC. tcichemicals.com While a different type of reagent, this highlights the value of the trifluoromethyl group in analytical applications. The strong electron-withdrawing nature of the trifluoromethyl group can influence the chemical properties of the derivatized molecule, which can be exploited for better separation and detection.

Chemical Derivatization for Surface Analysis

The analysis of functional groups on material surfaces is critical in fields ranging from materials science to biotechnology. Chemical derivatization with reagents that introduce a specific elemental tag is a powerful strategy for enhancing the sensitivity and specificity of surface-sensitive analytical techniques. The fluorine atoms in this compound make it a potential candidate for such applications.

Quantification of Surface Functional Groups (e.g., Amino Groups)

The principle involves reacting the amine groups on a surface with the derivatizing agent. The isothiocyanate group of 3,5-bis(trifluoromethyl)phenyl isothiocyanate, for example, reacts with primary amino groups to form a stable thiourea (B124793) linkage. The high concentration of fluorine atoms in the derivatizing agent then allows for highly sensitive detection and quantification using surface-sensitive techniques.

Studies have shown that this method can determine the number of accessible amino groups on various surfaces, such as amino thiolate on gold and amino siloxane on silicon. nih.govsigmaaldrich.com The reaction yield, which indicates the percentage of surface amino groups that are accessible for derivatization, can vary depending on the nature of the surface. For instance, on amino thiolate on gold, a high derivatization yield of nearly 90% has been reported, whereas for amino siloxane films, the yield was lower, around 30%. nih.govsigmaaldrich.com This difference is attributed to interactions within the siloxane layer that make some amino groups inaccessible. nih.gov

Table 1: Derivatization Yields for Surface Amino Groups with a Fluorinated Reagent

| Surface Type | Reported Derivatization Yield |

| Amino Thiolate on Au | ~90% |

| Amino Siloxane on Si | ~30% |

| Aminated Polyethylene | 1-3% of total carbon atoms |

Data derived from studies using 3,5-bis(trifluoromethyl)phenyl isothiocyanate. nih.govsigmaaldrich.com

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The use of a fluorine-containing derivatizing agent like this compound would significantly enhance the utility of XPS for quantifying specific functional groups. The high electronegativity and unique binding energy of the fluorine 1s photoelectrons provide a clear and distinct signal that can be easily distinguished from the signals of other elements typically present on a surface (carbon, oxygen, nitrogen, silicon).

In studies using 3,5-bis(trifluoromethyl)phenyl isothiocyanate, the amount of nitrogen from the surface amino groups and the amount of fluorine from the derivatizing agent are quantified from the areas of the N 1s and F 1s XPS signals, respectively. nih.govsigmaaldrich.com The ratio of these signals can be used to determine the derivatization yield and, consequently, the density of accessible amino groups on the surface.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is another powerful technique that provides information about the orientation and electronic structure of molecules on surfaces. By tuning the X-ray energy to the absorption edge of a specific element (e.g., carbon, nitrogen, or fluorine), NEXAFS can probe the unoccupied molecular orbitals. Derivatization with a molecule like this compound would introduce strong C-F and C-N bonds with characteristic NEXAFS signatures, which can be used to study the orientation and chemical environment of the derivatized functional groups. nih.gov

The combination of chemical derivatization with XPS and NEXAFS provides a comprehensive understanding of the surface chemistry, including the quantity, accessibility, and chemical nature of surface functional groups.

Future Research Directions and Emerging Applications

Exploration of New Chemical Transformations

The reactivity of the primary amine group in 3-Fluoro-5-(trifluoromethyl)benzylamine offers a gateway to a wide array of chemical transformations, paving the way for the synthesis of complex molecules. Future research is likely to focus on leveraging this reactivity in innovative ways.

One promising area is its use in multicomponent reactions, where its nucleophilic character can be exploited to construct diverse molecular scaffolds in a single step. As an aryl fluorinated building block, it can be employed as the amine component to generate various pro-tags by reacting with activated carboxyl groups. sigmaaldrich.cn

Furthermore, drawing parallels from structurally similar compounds like 3,5-bis(trifluoromethyl)benzylamine (B151408), new synthetic routes can be explored. For instance, this related amine is used to prepare N-substituted nitroanilines through nucleophilic aromatic substitution, which are then reduced to form diaminobenzene derivatives. mdpi.com These derivatives are crucial intermediates for a range of applications. mdpi.com Exploring similar transformations with this compound could yield novel compounds with unique properties.

Another avenue of research involves catalytic C-H activation and functionalization. Palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines has been reported, demonstrating a method to introduce further fluorine atoms into the aromatic ring. acs.org Applying such advanced catalytic methods to this compound could lead to the development of polyfluorinated aromatic compounds with applications in medicinal chemistry and materials science. acs.org

Integration into Multi-Functional Materials

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, thermal stability, and lipophilicity. These characteristics make this compound an attractive candidate for the development of advanced, multi-functional materials.

Derivatives of similar benzylamines have been used as essential starting materials for creating arylbenzimidazoles, which are employed in organic light-emitting diodes (OLEDs). mdpi.com They are also used to prepare dihydrotetraazaanthracenes, which show potential for use in organic electronic devices. mdpi.com Given these precedents, future research could focus on synthesizing analogous materials from this compound, potentially leading to new organic semiconductors or light-emitting materials with tailored properties.

The synthesis of pyrazole (B372694) derivatives from 3',5'-bis(trifluoromethyl)acetophenone (B56603) has yielded compounds with potent antimicrobial activity. nih.gov This suggests that derivatives of this compound could be integrated into polymers or surfaces to create materials with inherent antimicrobial properties, suitable for medical devices or specialized coatings.

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on this compound is expected to prioritize the development of more sustainable and environmentally benign synthesis methods.

A notable example is the solventless direct amidation reaction. A study on the reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine demonstrated the feasibility of forming an amide bond at elevated temperatures without the need for solvents or catalysts. mdpi.com This approach, which only produces water as a byproduct, is highly atom-economical and environmentally friendly. mdpi.com Adapting such solvent-free and catalyst-free conditions for reactions involving this compound represents a key direction for future research. This would reduce waste, energy consumption, and the use of hazardous reagents, aligning with the goals of sustainable chemistry.

Further research into enzymatic catalysis or the use of recyclable catalysts for transformations involving this benzylamine (B48309) could also contribute to greener synthetic pathways.

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 150517-77-4 | C₈H₇F₄N |

| 3,5-Bis(trifluoromethyl)benzylamine | 85068-29-7 | C₉H₇F₆N |

| 1-Fluoro-2-nitrobenzene (B31998) | 1493-27-2 | C₆H₄FNO₂ |

| N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | Not Available | C₁₅H₁₂F₆N₂ |

| N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | Not Available | C₂₁H₁₂F₆N₃O₄ |

| 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | C₈H₅F₆N |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | Not Available | C₂₇H₄₁F₆NO |

| Stearic acid | 57-11-4 | C₁₈H₃₆O₂ |

| 3-(Trifluoromethyl)benzylamine | 2740-83-2 | C₈H₈F₃N |

| 5-Fluoro-2-(trifluoromethyl)benzylamine | 231291-14-8 | C₈H₇F₄N |

| 3',5'-Bis(trifluoromethyl)acetophenone | 30068-21-4 | C₁₀H₆F₆O |

| 4-Hydrazinobenzoic acid | 619-67-0 | C₇H₈N₂O₂ |

| 6-Arylaminoflavones | Not Available | Varies |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-5-(trifluoromethyl)benzylamine, and what reagents are critical for its preparation?

- Methodological Answer : The compound is typically synthesized via catalytic reduction of the corresponding nitrile derivative (e.g., 3-Fluoro-5-(trifluoromethyl)benzonitrile) using hydrogen gas and palladium catalysts. Alternative routes involve nucleophilic substitution of brominated precursors, where the trifluoromethyl group is introduced via halogen exchange reactions using trifluoromethylating agents like Ruppert-Prakash reagent (TMSCF₃). Key intermediates, such as 3-Fluoro-5-(trifluoromethyl)benzyl bromide, are often generated for subsequent amination .

- Data Note : Yields vary significantly (50–85%) depending on the purity of starting materials and reaction conditions (e.g., solvent polarity, temperature) .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹⁹F NMR : Critical for identifying fluorine environments (δ ~ -60 to -70 ppm for CF₃; δ ~ -110 ppm for aromatic F).

- ¹H NMR : Aromatic protons appear as complex splitting patterns due to coupling with fluorine atoms.

- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-F stretch) confirm the amine and fluorinated groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 194.05) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of Schiff base derivatives from this compound?

- Methodological Answer : Low yields often arise from steric hindrance caused by the trifluoromethyl group. Strategies include:

- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Introducing electron-withdrawing substituents on the aldehyde/ketone coupling partner to enhance electrophilicity .

Q. How do researchers resolve discrepancies in reported antimicrobial activity data for this compound derivatives?

- Methodological Answer : Inconsistent MIC (Minimum Inhibitory Concentration) values against Candida albicans or Escherichia coli may stem from:

- Strain Variability : Use standardized strains (e.g., ATCC) and replicate assays across multiple microbial lines.

- Compound Purity : Validate purity via HPLC (>98%) to exclude confounding effects from byproducts.

- Assay Conditions : Control pH (7.0–7.4) and solvent (DMSO ≤1% v/v) to avoid false negatives .

Q. What computational and experimental approaches elucidate the role of the trifluoromethyl group in enhancing target binding affinity?

- Methodological Answer :